
3-((2-chloro-4-fluorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-chloro-4-fluorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. It is a pyrazinone derivative that has been synthesized through various methods and has shown promising results in scientific research studies.
科学的研究の応用
Antioxidant Activity Analysis
Analytical Methods for Antioxidant Activity : A review by Munteanu and Apetrei (2021) discusses critical analytical methods for determining antioxidant activity, highlighting tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH. These assays, based on chemical reactions and spectrophotometry, assess the antioxidant capacity of complex samples, including those containing pyrazinone derivatives. The integration of chemical methods with electrochemical biosensors can clarify the operating mechanisms and kinetics of antioxidants, potentially applicable to compounds like the one (Munteanu & Apetrei, 2021).
Synthetic Applications
Synthesis of Pyrazole Heterocycles : Dar and Shamsuzzaman (2015) provide a concise review on synthesizing pyrazole heterocycles, vital for their widespread biological activities such as anticancer, analgesic, and anti-inflammatory effects. The synthesis involves condensation followed by cyclization, employing reagents like phosphorus oxychloride and hydrazine, which could be relevant for synthesizing complex pyrazinones (Dar & Shamsuzzaman, 2015).
Applications in Anticancer Drug Development : Sugita et al. (2017) review the tumor specificity and keratinocyte toxicity of compounds synthesized in their laboratory, highlighting two compounds with high tumor specificity and minimal keratinocyte toxicity. This research demonstrates the potential of synthetic modifications to create new anticancer drugs with reduced toxicity, which could apply to the development and testing of compounds like "3-((2-chloro-4-fluorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one" (Sugita et al., 2017).
特性
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-2-25-16-7-5-15(6-8-16)23-10-9-22-18(19(23)24)26-12-13-3-4-14(21)11-17(13)20/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTNGOPFOCQESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)
![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2534327.png)



![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)



![3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2534341.png)